3-Amino-1H-2-benzopyran-1-one 3-Amino-1H-2-benzopyran-1-one
Brand Name: Vulcanchem
CAS No.: 28607-63-8
VCID: VC16003807
InChI: InChI=1S/C9H7NO2/c10-8-5-6-3-1-2-4-7(6)9(11)12-8/h1-5H,10H2
SMILES:
Molecular Formula: C9H7NO2
Molecular Weight: 161.16 g/mol

3-Amino-1H-2-benzopyran-1-one

CAS No.: 28607-63-8

Cat. No.: VC16003807

Molecular Formula: C9H7NO2

Molecular Weight: 161.16 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-1H-2-benzopyran-1-one - 28607-63-8

Specification

CAS No. 28607-63-8
Molecular Formula C9H7NO2
Molecular Weight 161.16 g/mol
IUPAC Name 3-aminoisochromen-1-one
Standard InChI InChI=1S/C9H7NO2/c10-8-5-6-3-1-2-4-7(6)9(11)12-8/h1-5H,10H2
Standard InChI Key QVOKUGPVUGJSAF-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C=C(OC2=O)N

Introduction

Structural and Chemical Properties

Molecular Architecture

The core structure of 3-amino-1H-2-benzopyran-1-one consists of a bicyclic framework where a benzene ring is fused to a pyran ring, with a lactone group at position 1 and an amino group at position 3. The molecular formula is C9H7NO\text{C}_9\text{H}_7\text{NO}, and its planar geometry facilitates π-π stacking interactions, enhancing stability in solid-state configurations . The amino group’s electron-donating properties increase nucleophilic reactivity at the 3-position, while the lactone moiety contributes to electrophilic susceptibility at the carbonyl carbon.

Spectroscopic Characterization

Key spectroscopic data include:

  • IR Spectroscopy: A strong absorption band near 1680cm11680 \, \text{cm}^{-1} corresponding to the carbonyl stretch of the lactone group.

  • NMR Spectroscopy:

    • 1HNMR^1\text{H} \text{NMR}: A singlet at δ6.87.2ppm\delta 6.8–7.2 \, \text{ppm} for aromatic protons and a broad peak at δ5.1ppm\delta 5.1 \, \text{ppm} for the amino group.

    • 13CNMR^{13}\text{C} \text{NMR}: A signal at δ165ppm\delta 165 \, \text{ppm} for the lactone carbonyl carbon .

Synthesis Methodologies

Cyclization of Precursors

A common route involves the cyclization of 2-aminobenzaldehyde derivatives with β-ketoesters under acidic conditions. For example, refluxing 2-aminobenzaldehyde with ethyl acetoacetate in acetic acid yields the benzopyran core, followed by amination at the 3-position using hydroxylamine hydrochloride.

Optimization Strategies

  • Catalytic Acid: Use of H2SO4\text{H}_2\text{SO}_4 (10 mol%) improves cyclization efficiency, achieving yields up to 78%.

  • Solvent Effects: Polar aprotic solvents like DMF enhance reaction rates but may require higher temperatures (120C120^\circ\text{C}).

Reactivity and Mechanistic Insights

Nucleophilic Substitution

The amino group participates in nucleophilic attacks on electrophilic agents. For instance, reaction with acyl chlorides forms 3-acylamino derivatives, which are intermediates in drug synthesis.

3-Amino-1H-2-benzopyran-1-one+RCOCl3-RCONH-1H-2-benzopyran-1-one+HCl\text{3-Amino-1H-2-benzopyran-1-one} + \text{RCOCl} \rightarrow \text{3-RCONH-1H-2-benzopyran-1-one} + \text{HCl}

Electrophilic Aromatic Substitution

The electron-rich benzene ring undergoes nitration at the 6-position when treated with nitric acid (HNO3\text{HNO}_3) in sulfuric acid (H2SO4\text{H}_2\text{SO}_4).

Comparative Analysis with Structural Analogues

CompoundStructural FeatureBiological Activity
CoumarinBenzopyran without aminoAnticoagulant
3-Hydroxyflavone3-Hydroxy substitutionAntioxidant
3-Amino-4-(3-methylanilino)-1H-2-benzopyran-1-oneAmino and anilino groupsEnhanced receptor binding

The amino group’s presence in 3-amino-1H-2-benzopyran-1-one distinguishes it from coumarin and flavones, enabling unique interactions with biological targets .

Applications in Scientific Research

Medicinal Chemistry

The compound serves as a scaffold for developing protease inhibitors and kinase modulators. Its derivatives are explored in oncology for targeting tyrosine kinases involved in tumor growth.

Material Science

Conjugated polymers incorporating 3-amino-1H-2-benzopyran-1-one exhibit tunable fluorescence, with emission maxima ranging from 450nm450 \, \text{nm} to 520nm520 \, \text{nm}, suitable for organic LEDs.

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